6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione
Overview
Description
6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of chlorine and iodine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they can have diverse effects at the molecular and cellular level .
Action Environment
The properties of imidazole compounds, such as their solubility in water and other polar solvents, could potentially be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-iodopyridine with thiourea in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, or amines.
Scientific Research Applications
6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Catalysis: The compound is investigated for its catalytic properties in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1H-imidazo[4,5-b]pyridine-2(3H)-thione
- 5-Iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione
- 6-Bromo-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione
Uniqueness
6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione is unique due to the simultaneous presence of both chlorine and iodine atoms, which enhances its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activities and makes it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
6-chloro-5-iodo-1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3S/c7-2-1-3-5(10-4(2)8)11-6(12)9-3/h1H,(H2,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZVSZPJXMKZDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)I)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177104 | |
Record name | 6-Chloro-1,3-dihydro-5-iodo-2H-imidazo[4,5-b]pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501177104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394373-25-1 | |
Record name | 6-Chloro-1,3-dihydro-5-iodo-2H-imidazo[4,5-b]pyridine-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394373-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1,3-dihydro-5-iodo-2H-imidazo[4,5-b]pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501177104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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